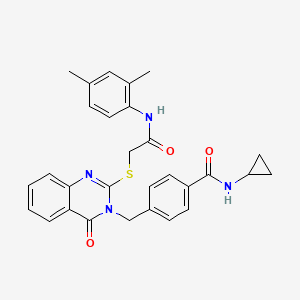

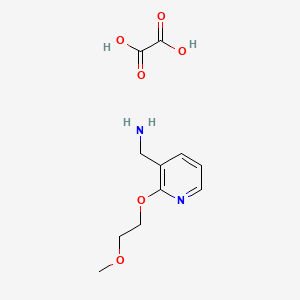

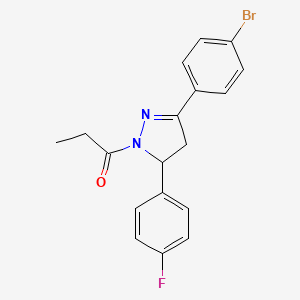

![molecular formula C22H22N4O4S B2765880 N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034478-78-7](/img/structure/B2765880.png)

N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a carboxylic acid amide derived from benzoic acid . The benzamide moiety is known to have a nitrogen atom attached to a carbonyl carbon atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, the Buchwald-Hartwig Cross Coupling Reaction is a palladium-catalyzed synthesis of aryl amines, which could potentially be used in the synthesis of this compound . Another reaction that might be relevant is the Schmidt Reaction, which involves the reaction of a primary amide with a halogen in a strongly basic aqueous medium to convert the amide into a primary amine .Molecular Structure Analysis

The molecular structure of a compound like “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would be complex due to the presence of multiple functional groups. Dispersion-corrected density functional calculations can be used to rationalize the subtle differences in the molecular interactions in benzamide crystals . The potential energy of the different polymorph structures is dominated by the interplay between intermolecular attraction and molecular torsion/deformation .Chemical Reactions Analysis

The chemical reactions involving “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on the specific conditions and reagents used. As mentioned earlier, the Buchwald-Hartwig Cross Coupling Reaction and the Schmidt Reaction could potentially be involved in its synthesis . Deep learning for chemical reaction prediction could also be a useful tool for predicting and ranking elementary reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific structure. For instance, benzamide has a density of 1.340 g/cm3 at 20 °C, a flash point of 180 °C, and a melting point of 128 - 129 °C . It also has a vapor pressure of less than 0.001 hPa at 50 °C . The presence of other functional groups in the molecule would likely alter these properties.Wissenschaftliche Forschungsanwendungen

3-(MORPHOLINOSULFONYL)PYRIDINE

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . However, Sigma-Aldrich does not collect analytical data for this product .

Benzamide

Benzamide is used for synthesis . It has a CAS number of 55-21-0 and an EC number of 200-227-7 . It has a molar mass of 121.14 g/mol and a chemical formula of C₆H₅CONH₂ .

Synthesis of secondary amides

An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

Synthesis of 2-aminobenzofurans

An efficient, mild, and metal-free [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes has been realized via a base-mediated tandem [3,3]-sigmatropic rearrangement . This gives direct access to 2-aminobenzofuran derivatives involved in the one-pot cleavage of multiple bonds including C–H, O–N, and twofold C–F bonds .

Hofmann Rearrangement

Hofmann rearrangement, also known as Hofmann degradation, is the reaction of a primary amide with a halogen (chlorine or bromine) in a strongly basic (sodium or potassium hydroxide) aqueous medium to convert the amide into a primary amine . The reaction results in one carbon degradation .

Synthesis of secondary amides

An efficient method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed . Notably, the leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

Safety And Hazards

The safety and hazards associated with “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific structure and use. For instance, benzamide is harmful if swallowed and is suspected of causing genetic defects . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . It should be stored locked up and away from heat .

Zukünftige Richtungen

The future directions for “N-([2,3’-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide” would depend on its specific applications. For instance, it could potentially be used in the synthesis of new pharmaceuticals or other organic compounds. The development of new synthetic methods and the exploration of its potential uses in various fields could be areas of future research .

Eigenschaften

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-22(25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19)18-4-6-20(7-5-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJPROIJEBKWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

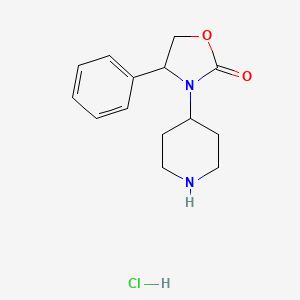

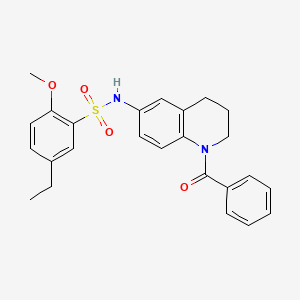

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol](/img/structure/B2765806.png)

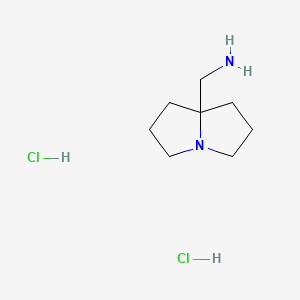

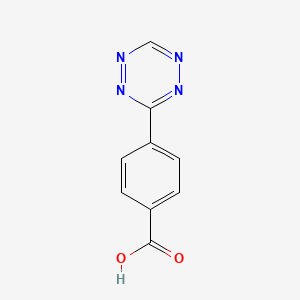

![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)

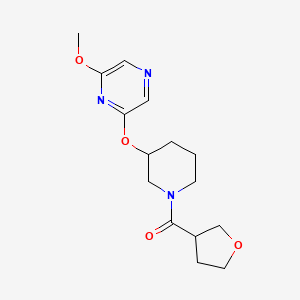

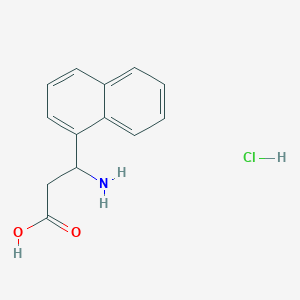

![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)